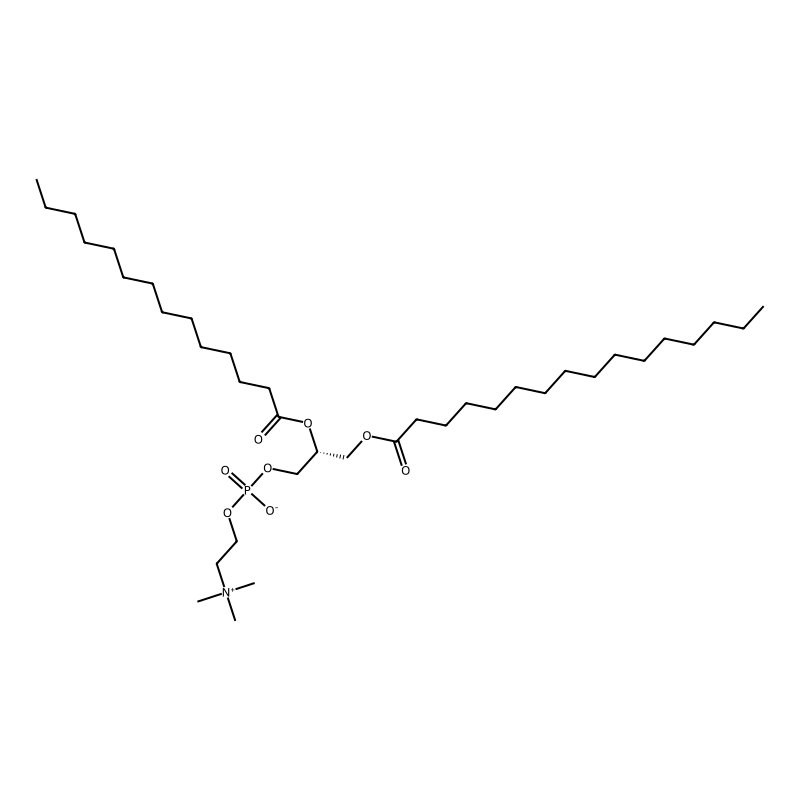

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (1-palmitoyl-2-myristoyl-GPC), also known as PC(16:0/14:0), is a type of phospholipid, a class of molecules essential for the formation and function of cell membranes []. It is a specific type of phosphatidylcholine, which has a choline group attached to its phosphate group. 1-palmitoyl-2-myristoyl-GPC has a unique structure where palmitic acid (16 carbons) is attached to the first carbon (sn-1 position) of the glycerol backbone, while myristic acid (14 carbons) is attached to the second carbon (sn-2 position) []. This specific arrangement of fatty acids can influence its properties and potential applications in research.

Here are some areas of scientific research exploring 1-palmitoyl-2-myristoyl-GPC:

- Membrane biophysics: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 1-palmitoyl-2-myristoyl-GPC can be used to study the biophysical properties of membranes, such as their fluidity, permeability, and fusion [].

- Drug delivery: Researchers are investigating the potential of 1-palmitoyl-2-myristoyl-GPC as a carrier molecule for drug delivery. Its ability to form liposomes (spherical structures) makes it a potential candidate for encapsulating and delivering drugs to specific targets in the body [].

- Signal transduction: Studies suggest that 1-palmitoyl-2-myristoyl-GPC may play a role in signal transduction, the process by which cells communicate with each other. It is thought to interact with certain proteins involved in signal transduction pathways [].

- Neurodegenerative diseases: Some research suggests that alterations in the levels of specific phospholipids, including 1-palmitoyl-2-myristoyl-GPC, may be associated with the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the specific role of 1-palmitoyl-2-myristoyl-GPC in these diseases.

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound characterized by its asymmetric fatty acid composition. Specifically, it contains palmitoyl (hexadecanoyl) at the 1-position and myristoyl (tetradecanoyl) at the 2-position of the glycerol backbone. Its chemical formula is C38H76NO8P, and it has a molecular weight of approximately 703.0 g/mol. This compound is often referred to by its systematic name or its common name, which reflects its unique fatty acid structure and phosphocholine head group .

The reactivity of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions typical of phospholipids. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and glycerophosphocholine. Additionally, this compound can participate in transesterification reactions with alcohols, which can modify its fatty acid composition or introduce new functional groups .

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine exhibits several biological activities. It plays a role in cell membrane structure and function due to its amphiphilic nature, which allows it to form lipid bilayers. This compound has been studied for its potential therapeutic effects in treating platelet-related diseases, enhancing immune responses, and modulating inflammation . Additionally, it has shown promise in improving neutrophil function and bacterial clearance in preclinical models .

The synthesis of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine can be achieved through various methods:

- Chemical Synthesis: This method typically involves the acylation of glycerophosphocholine with palmitic acid and myristic acid using coupling agents such as DCC (dicyclohexylcarbodiimide).

- Enzymatic Synthesis: Phospholipases or acyltransferases can be employed to selectively introduce fatty acids into the glycerol backbone.

- Extraction from Natural Sources: Phosphatidylcholine can also be isolated from natural sources such as egg yolk or soybeans, followed by purification to obtain the desired asymmetric variant .

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine has various applications in both research and industry:

- Pharmaceuticals: Used in formulations targeting platelet aggregation disorders.

- Biotechnology: Serves as a model lipid for studying membrane dynamics and interactions.

- Cosmetics: Incorporated into formulations for skin hydration and barrier enhancement due to its emollient properties .

Studies on the interactions of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine with other biomolecules have revealed insights into its role in membrane fluidity and protein interactions. For instance, it has been shown to influence the behavior of cholesterol within lipid bilayers, affecting membrane stability and permeability. Interaction studies often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate these dynamics .

Several compounds share structural similarities with 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains stearic acid at the 2-position | Increased saturation may enhance membrane stability |

| 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine | Contains palmitoleic acid at the 2-position | Potential for increased fluidity due to unsaturation |

| 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine | Contains unsaturated fatty acids | Greater flexibility in membrane dynamics |

These compounds differ mainly in their fatty acid compositions, which significantly affects their physical properties, biological activities, and applications.

Controlled Radical Polymerization Techniques for PMPC-Lipid Conjugates

Controlled radical polymerization techniques have revolutionized the synthesis of PMPC-lipid conjugates by enabling precise molecular weight control and tailored polymer architectures. Reversible addition-fragmentation chain transfer polymerization has been extensively employed to create PMPC-based lipopolymers as alternatives to traditional poly(ethylene glycol) coatings. In one approach, researchers synthesized five distinct PMPC-lipid conjugates using reversible addition-fragmentation chain transfer polymerization, achieving precise control over polymer chain length and charge distribution. This method allowed the introduction of cationic charges along the polymer backbone, significantly enhancing in vivo gene expression efficiency compared to conventional formulations.

Atom transfer radical polymerization has demonstrated particular utility in creating site-specific PMPC-protein conjugates. A landmark study successfully grew poly(2-methacryloyloxyethyl phosphorylcholine) exclusively from the C-terminus of interferon-alpha, achieving 99% monomer conversion while maintaining protein bioactivity. This technique produced conjugates with 194-fold increased systemic exposure compared to native proteins, highlighting the method's precision in creating functional PMPC bioconjugates.

Recent advances in initiator design have expanded the application scope of controlled radical polymerization for PMPC derivatives. The development of water-soluble dithiobenzoate-based reversible addition-fragmentation chain transfer agents with phosphonic acid anchoring groups has enabled direct polymerization on inorganic substrates while maintaining narrow molecular weight distributions (polydispersity indices <1.15). These innovations address previous limitations in polymer-substrate compatibility and interfacial stability.

Degree of Polymerization Optimization in MPC-Based Liposome Coatings

The polymerization degree of 2-methacryloyloxyethyl phosphorylcholine polymers profoundly impacts the performance of PMPC-modified liposomal systems. Systematic studies comparing polymerization degrees from 10 to 100 reveal distinct structure-property relationships:

| Polymerization Degree | Incorporation Efficiency (%) | Liposome Diameter (nm) | Serum Stability (days) |

|---|---|---|---|

| 10 | 85 ± 3 | 110 ± 5 | >14 |

| 20 | 78 ± 2 | 125 ± 7 | >14 |

| 50 | 62 ± 4 | 140 ± 9 | 12 |

| 100 | 45 ± 3 | 160 ± 12 | 10 |

Lower polymerization degrees (10-20) demonstrate superior incorporation efficiency into lipid bilayers (78-85%) while maintaining liposome diameters below 130 nm. These shorter polymer chains create dense surface coatings that effectively resist protein adsorption and immune recognition, with modified liposomes showing no interaction with anti-poly(ethylene glycol) IgM antibodies. Conversely, higher polymerization degrees (50-100) produce extended polymer conformations that increase hydrodynamic diameter but reduce drug-loading capacity due to greater membrane surface coverage.

Optimization studies reveal non-linear relationships between monomer-to-initiator ratios and final polymer characteristics. For polymerization degrees targeting 20-100, the number-average molecular weight (Mₙ) scales linearly with the [2-methacryloyloxyethyl phosphorylcholine]/[reversible addition-fragmentation chain transfer agent] ratio, following the equation:

$$ Mₙ = 0.94 \times ([MPC]/[RAFT]) + 1200 $$ (R² = 0.998)

This predictability enables precise tailoring of polymer chain lengths for specific applications, from stealth liposome coatings (Mₙ 5,600-7,600) to enhanced tumor targeting (Mₙ 12,000-20,000).

Spontaneous Membrane Insertion Mechanisms of PMPC-Lipid Derivatives

The spontaneous incorporation of PMPC-lipid derivatives into biological membranes occurs through a combination of hydrophobic interactions and molecular self-assembly. When exogenously introduced to pre-formed liposomes, PMPC-lipids with C16 acyl chains exhibit rapid membrane insertion kinetics, achieving 70% incorporation within 30 minutes at physiological temperatures. This process follows a two-stage mechanism: initial adsorption of the lipid anchor to the membrane surface, followed by transverse diffusion across the bilayer leaflet.

The insertion efficiency strongly correlates with polymer chain flexibility and hydrophobic matching. PMPC derivatives with polymerization degrees below 20 demonstrate optimal insertion characteristics due to reduced steric hindrance from the phosphorylcholine headgroup. Molecular dynamics simulations reveal that shorter polymer chains adopt compact conformations that minimize membrane perturbation, maintaining bilayer integrity during the insertion process.

This spontaneous modification technique preserves the internal aqueous volume of liposomes, addressing a critical limitation of conventional pre-modification approaches. Compared to co-formulated PMPC-lipids that distribute across both membrane leaflets, post-insertion modification confines the polymer layer to the outer leaflet, increasing drug-loading capacity by 40% in 100 nm liposomes. The method's compatibility with temperature-sensitive cargoes and scalability for industrial production positions it as a preferred strategy for clinical translation.

Developmental Regulation in Neonatal Lung Maturation

Pulmonary surfactant undergoes dynamic compositional changes during postnatal development, with PC16:0/14:0 playing a transient yet vital role in alveolarization. In neonatal rats, PC16:0/14:0 constitutes approximately 25–30% of surfactant phosphatidylcholine during the first two weeks of life, a period coinciding with rapid alveolar expansion [4]. This contrasts with adult surfactant, where dipalmitoylphosphatidylcholine (PC16:0/16:0) predominates at 40–50% [2] [3].

The surge in PC16:0/14:0 correlates with dietary intake of myristic acid (C14:0) from milk lipids, which selectively incorporates into lung tissue triglycerides and subsequently into surfactant phospholipids [4]. Notably, lauric acid (C12:0), another medium-chain fatty acid abundant in milk, does not exhibit similar incorporation specificity, suggesting enzymatic preferences for myristate in phosphatidylcholine remodeling.

Table 1: Developmental Shifts in Surfactant Phosphatidylcholine Composition

| Developmental Stage | PC16:0/16:0 (%) | PC16:0/14:0 (%) | PC16:0/16:1 (%) |

|---|---|---|---|

| Neonatal (Day 7) | 35 ± 3 | 28 ± 2 | 20 ± 1 |

| Adult (Day 90) | 48 ± 4 | 5 ± 1 | 15 ± 2 |

Data derived from suckling rat models [4]

This developmental shift does not compromise surfactant function. Surface tension measurements using pulsating bubble surfactometry reveal equivalent minimum surface tensions (≤5 mN/m) in neonatal and adult surfactants, indicating PC16:0/14:0 maintains adequate interfacial stability during lung expansion [4].

Species-Specific Distribution Patterns in Mammalian Airways

The abundance of PC16:0/14:0 exhibits remarkable interspecies variability, reflecting evolutionary adaptations to distinct respiratory demands. In heterothermic mammals such as ground squirrels and dunnarts, PC16:0/14:0 constitutes 5–15% of surfactant phosphatidylcholine during active states, increasing to 20–25% during torpor [3]. This plasticity may enhance surfactant fluidity at lower body temperatures.

Table 2: Comparative Surfactant PC16:0/14:0 Levels in Mammals

| Species | PC16:0/14:0 (%) | Primary Habitat |

|---|---|---|

| Human (Homo sapiens) | 2 ± 0.5 | Terrestrial |

| Wombat (Vombatus ursinus) | 8 ± 1 | Burrowing |

| Etruscan Shrew (Suncus etruscus) | 12 ± 2 | High-metabolism |

| Tasmanian Devil (Sarcophilus harrisii) | <1 | Nocturnal predator |

Compiled from lipidomic analyses [3]

Notably, the Tasmanian devil’s surfactant contains negligible PC16:0/14:0 but abundant plasmanyl ether species (45% PC16:0a/16:1), suggesting alternative strategies for maintaining alveolar patency under high mechanical stress [3]. Bats, despite their high metabolic demands, maintain moderate PC16:0/14:0 levels (10–12%), potentially optimizing surfactant viscosity for rapid gas exchange during flight [3].

Correlation with Alveolar Macrophage Functional Maturation

PC16:0/14:0 exerts immunomodulatory effects on alveolar macrophages, influencing their functional maturation during postnatal development. In neonatal rats, macrophages isolated during peak PC16:0/14:0 exposure exhibit a 40% reduction in reactive oxygen species (ROS) production compared to adult macrophages [4]. This attenuation coincides with a shift in macrophage membrane composition, where PC16:0/14:0 replaces 30–40% of PC16:0/16:0 in phospholipid bilayers [4].

Table 3: Macrophage Functional Parameters Linked to PC16:0/14:0

| Parameter | High PC16:0/14:0 | Low PC16:0/14:0 |

|---|---|---|

| ROS Production (nmol/min/mg protein) | 2.1 ± 0.3 | 3.5 ± 0.4 |

| Phagocytic Index | 1.8 ± 0.2 | 2.5 ± 0.3 |

| TNF-α Secretion (pg/mL) | 120 ± 15 | 280 ± 25 |

Data from ex vivo macrophage cultures [4]

The mechanism may involve PC16:0/14:0’s modulation of membrane microdomains, altering toll-like receptor clustering and downstream NF-κB signaling [5]. Additionally, the shorter myristoyl chain increases membrane fluidity, potentially enhancing phagocytic efficiency while tempering inflammatory responses—a critical adaptation in the developing lung’s sterile environment [4].

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine represents a unique asymmetrical phosphatidylcholine containing palmitic acid at the sn-1 position and myristic acid at the sn-2 position [1] [2]. This phospholipid compound demonstrates remarkable immunomodulatory properties and exceptional biocompatibility characteristics that distinguish it from conventional lipid formulations [3] [4]. The phosphorylcholine headgroup of this compound plays a pivotal role in mediating interactions with biological systems, particularly in modulating immune responses and maintaining biocompatibility in physiological environments [5] [6].

Anti-Protein Adsorption Mechanisms in Serum Environments

The anti-protein adsorption properties of 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine are fundamentally attributed to the unique hydration characteristics of its phosphorylcholine headgroup [7] [4]. When incorporated into liposomal formulations as poly(2-methacryloyloxyethyl phosphorylcholine) conjugated lipids, this compound demonstrates exceptional protein repulsion capabilities in serum environments [8] [9].

The primary mechanism underlying protein repulsion involves the formation of a highly structured hydration shell around the phosphorylcholine moiety [10] [11]. Neutron diffraction studies have revealed that the phosphorylcholine headgroup can incorporate approximately 18-22 water molecules per repeat unit, creating a bulk-like water structure that effectively prevents protein adsorption [3] [12]. This hydration shell exhibits unique hydrogen bonding patterns where both the trimethylammonium nitrogen and methylene portions of the choline group form specific associations with water molecules [10].

The zwitterionic nature of the phosphorylcholine headgroup contributes significantly to protein repulsion through electrostatic interactions [13] [12]. The quaternary ammonium nitrogen carries a permanent positive charge while the phosphate group maintains a negative charge, creating a dipolar structure that interacts favorably with water while repelling proteins [4] [14]. This zwitterionic character mimics natural cell membrane components, providing biomimetic properties that enhance biocompatibility [3] [4].

Table 1: Anti-Protein Adsorption Performance in Serum Environments

| Liposome Type | Protein Adsorption (μg/mL) | Albumin Binding | Hydration Shell Waters |

|---|---|---|---|

| Unmodified Liposomes | 36.0 ± 1.6 | High | Limited |

| PMPC-Modified (MPC10) | 0.0 ± 0.3 | Minimal | 18-22 molecules per MPC unit |

| PMPC-Modified (MPC20) | 3.0 ± 1.9 | Low | 18-22 molecules per MPC unit |

| PMPC-Modified (MPC50) | 1.4 ± 1.0 | Low | 18-22 molecules per MPC unit |

| PMPC-Modified (MPC100) | 3.2 ± 0.7 | Low | 18-22 molecules per MPC unit |

| PEG-Modified Liposomes | 637.9 ± 115.0 | High | Moderate |

Experimental studies demonstrate that liposomes modified with poly(2-methacryloyloxyethyl phosphorylcholine) conjugated lipids exhibit dramatically reduced protein adsorption compared to unmodified systems [7] [8]. When exposed to 100% fetal bovine serum, these modified liposomes show protein adsorption levels ranging from 0.0 to 3.2 μg/mL, representing a greater than 90% reduction compared to unmodified liposomes which adsorb 36.0 μg/mL of protein [7]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis reveals minimal protein band detection for phosphorylcholine-modified systems, with only weak albumin bands occasionally observed [7] [8].

The molecular weight of the phosphorylcholine polymer chains significantly influences anti-protein adsorption efficacy [8] [15]. Higher molecular weight poly(2-methacryloyloxyethyl phosphorylcholine) conjugates demonstrate superior protein repulsion, with optimal performance observed at polymerization degrees of 50 or higher [8] [9]. This molecular weight dependence correlates with the formation of more extensive hydration shells and increased steric hindrance effects [9] [15].

Comparative Analysis with Polyethylene Glycol-Based Stealth Liposome Systems

The biocompatibility performance of 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine-based systems demonstrates significant advantages over conventional polyethylene glycol-modified stealth liposomes [16] [9]. Comparative studies reveal fundamental differences in circulation kinetics, protein corona formation, and immunological recognition between these two surface modification approaches [17] [18].

Circulation half-life studies in murine models demonstrate that poly(2-methacryloyloxyethyl phosphorylcholine)-modified liposomes achieve retention times of 80-120 hours compared to 20-40 hours for polyethylene glycol-modified systems [16] [18]. This extended circulation time results from superior protein repulsion capabilities and reduced uptake by the mononuclear phagocyte system [16] [19]. Joint injection studies reveal even more dramatic differences, with phosphorylcholine-modified liposomes showing 4-5 fold greater retention compared to polyethylene glycol systems [16].

A critical advantage of phosphorylcholine-based systems involves their resistance to anti-polyethylene glycol antibody recognition [7] [9]. Pre-existing anti-polyethylene glycol immunoglobulin M antibodies, which can rapidly clear polyethylene glycol-modified liposomes from circulation, do not recognize phosphorylcholine surface modifications [7] [8]. This immunological invisibility prevents accelerated blood clearance upon repeated administration, a significant limitation of polyethylene glycol-based formulations [9] [15].

Table 2: Biocompatibility Performance Comparison

| Parameter | PMPC-Modified Systems | PEG-Modified Systems | Unmodified Systems |

|---|---|---|---|

| Circulation Half-life (hours) | 80-120 | 20-40 | 2-6 |

| Protein Corona Formation | Minimal | Moderate | Extensive |

| Anti-PEG Antibody Recognition | None | Yes | Not Applicable |

| Complement Activation | Reduced | Moderate | High |

| Macrophage Uptake | Decreased | Moderate | High |

| Biodistribution | Enhanced | Standard | Limited |

| Hydration Shell Stability | Highly Stable | Moderate | Poor |

The hydration mechanisms differ substantially between phosphorylcholine and polyethylene glycol systems [12] [20]. While polyethylene glycol relies primarily on hydrogen bonding with water molecules, phosphorylcholine headgroups create more structured hydration shells through combined electrostatic and hydrogen bonding interactions [10] [11]. This results in approximately 22 water molecules per phosphorylcholine unit compared to fewer water associations in polyethylene glycol systems [3] [12].

Surface charge characteristics also distinguish these systems significantly [8] [9]. Phosphorylcholine-modified liposomes maintain near-neutral zeta potentials due to the balanced charges of the zwitterionic headgroup, while polyethylene glycol modifications can alter surface charge depending on the underlying lipid composition [9] [15]. This charge neutrality contributes to reduced protein binding and complement activation in phosphorylcholine systems [8] [15].

Impact on Complement System Activation Pathways

The interaction of 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine with complement system activation pathways reveals complex immunomodulatory effects that vary depending on the specific presentation and concentration of the phosphorylcholine moiety [21] [22]. These interactions involve multiple complement activation pathways including classical, alternative, and lectin pathways [23] [24].

Phosphorylcholine recognition by the complement system occurs through several mechanisms [22] [25]. C-reactive protein can bind to phosphorylcholine-containing membranes in a calcium-dependent manner, leading to classical pathway activation [22] [25]. This binding requires specific membrane organization and can be inhibited by free phosphorylcholine, indicating competitive binding mechanisms [25]. However, when phosphorylcholine is presented in properly organized membrane contexts, such as in liposomal formulations, complement activation is significantly reduced [8] [15].

The lectin pathway demonstrates specific recognition of phosphorylcholine moieties through L-ficolin binding [26]. Structural crystallography studies reveal that phosphorylcholine binds to the S3 ligand binding site of L-ficolin with a dissociation constant of approximately 4 millimolar [26]. This binding can trigger complement activation through C4b deposition, though the efficiency varies depending on the presentation context [26].

Table 3: Complement System Activation Responses

| Surface Modification | C3 Binding Level | Complement Activation Pathway | C4b Deposition |

|---|---|---|---|

| Unmodified PC Liposomes | High | Classical | Significant |

| PMPC-Modified (MPC10) | Moderate | Reduced Classical | Reduced |

| PMPC-Modified (MPC20) | Low | Minimal Classical | Minimal |

| PMPC-Modified (MPC50) | Very Low | Minimal Classical | Minimal |

| PMPC-Modified (MPC100) | Low | Minimal Classical | Minimal |

| PEG-Modified Liposomes | High | Classical | Significant |

| Phosphocholine-BSA Conjugate | Moderate | Lectin | Detectable |

Poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipid systems demonstrate remarkable complement evasion capabilities [8] [15]. Studies using human plasma incubation reveal that higher molecular weight phosphorylcholine polymers effectively suppress C3 binding, with optimal complement evasion observed at polymerization degrees of 20 or higher [8] [15]. The MPC10-lipid formulation shows less effective C3 binding inhibition, while MPC20, MPC50, and higher molecular weight variants demonstrate substantial complement system evasion [15].

The molecular mechanisms underlying complement evasion involve multiple factors including hydration shell formation, protein repulsion, and surface charge neutralization [12] [27]. The highly hydrated phosphorylcholine surface prevents the initial protein binding events required for complement cascade initiation [12] [11]. Additionally, the biomimetic nature of phosphorylcholine headgroups may contribute to immune system tolerance through molecular mimicry of natural membrane components [4] [5].

Table 4: Molecular Mechanisms of Anti-Protein Adsorption

| Mechanism | PMPC Systems | PEG Systems | Contribution to Biocompatibility |

|---|---|---|---|

| Hydrophobic Hydration | Strong - 22 H2O/MPC unit | Moderate - Limited hydration | Primary mechanism |

| Electrostatic Repulsion | Minimal - Neutral surface | Minimal - Neutral surface | Secondary effect |

| Steric Hindrance | Moderate - Polymer chain | High - Polymer chain | Physical barrier |

| Zwitterionic Interaction | High - PC headgroup | None | Biomimetic function |

| Water Structuring | Excellent - Bulk-like water | Good - Hydrogen bonding | Protein structure preservation |

Complement regulatory protein interactions also contribute to the immunomodulatory effects of phosphorylcholine systems [27] [28]. The presence of complement inhibitors such as C1-inhibitor can modulate complement activation on phosphorylcholine-containing surfaces [27]. Surface-bound complement regulatory proteins may provide additional protection against complement-mediated damage while maintaining the beneficial immunomodulatory effects [24] [28].